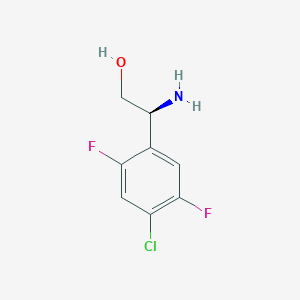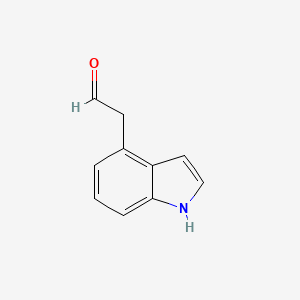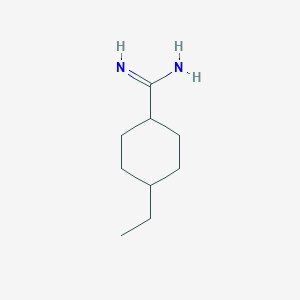
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of multiple functional groups, including an amino group, a hydroxyl group, and halogen substituents, makes it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,5-difluorobenzene.
Halogenation: Introduction of the amino group can be achieved through nucleophilic substitution reactions.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or resolving agents to obtain the desired enantiomer.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium azide, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the halogen atoms can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: As a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: In the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(s)-2-Amino-2-(4-chlorophenyl)ethan-1-ol: Lacks the fluorine substituents.
(s)-2-Amino-2-(2,5-difluorophenyl)ethan-1-ol: Lacks the chlorine substituent.
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)propan-1-ol: Has an additional methyl group.
Uniqueness
The presence of both chlorine and fluorine atoms in (s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol makes it unique compared to similar compounds. These halogen atoms can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.
Eigenschaften
Molekularformel |
C8H8ClF2NO |
|---|---|
Molekulargewicht |
207.60 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(4-chloro-2,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-5-2-6(10)4(1-7(5)11)8(12)3-13/h1-2,8,13H,3,12H2/t8-/m1/s1 |
InChI-Schlüssel |
VAZUYDOIYMTGMP-MRVPVSSYSA-N |
Isomerische SMILES |
C1=C(C(=CC(=C1F)Cl)F)[C@@H](CO)N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Cl)F)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2,6-Dimethylphenyl)methyl]hydrazine](/img/structure/B13595349.png)


![methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans](/img/structure/B13595361.png)





